molecular formula C10H19NO2 B8518540 1-Methoxy-2,2,6,6-tetramethylpiperidin-4-one

1-Methoxy-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B8518540
M. Wt: 185.26 g/mol
InChI Key: MQHNXHVWEZFREI-UHFFFAOYSA-N
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Description

1-Methoxy-2,2,6,6-tetramethylpiperidin-4-one is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-methoxy-2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C10H19NO2/c1-9(2)6-8(12)7-10(3,4)11(9)13-5/h6-7H2,1-5H3

InChI Key

MQHNXHVWEZFREI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1OC)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5.0 L 4 neck mechanically stirred flask is charged with 1oxyl-2,2,6,6-tetramethyl-4-piperidone (300 g, 1.76 moles), ferrous sulfate heptahydrate (513.7 g, 1.85 moles) and dimethylsulfoxide (1450 g). Hydrogen peroxide, 30% (279.2 g, 2.46 moles), is added over a 1 hour 45 min span. The temperature is maintained at 29-32° C. The content is stirred for an additional 30 min at 25-30° C. and then chilled below 1° C. Water (1250 ml) is added and the mixture is extracted with four 750 ml portions of ethyl acetate. The combined extracts are washed, 2×1.0 L of H2O, then 1×500 ml of saturated NaCl and then dried over anhydrous MgSO4. Ethyl acetate is evaporated and the product is distilled (82-84° C. 10.33×10−2 bar), yielding 254 g of a pale yellow oil (yield: 78% of theory; IR-spectrum: Ketone carbonyl, 1710 cm-1).
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4
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5 L
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300 g
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ferrous sulfate heptahydrate
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513.7 g
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1450 g
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Yield
78%

Synthesis routes and methods II

Procedure details

The intermediate, 1-oxy-2,2,6,6-tetramethyl-piperidin-4-one, can be produced by reacting 2,2,6,6-tetramethyl-piperidin-4-one with 1.75 equivalents of hydrogen peroxide in 2M sodium chloride solution, with 1 mol % sodium tungstate added, for 12 h at 50°. When the reaction is complete, the solution is slightly acidified with 2 N hydrochloric acid to pH 5, then 3 equivalents of acetaldehyde and two equivalents of 30% hydrogen peroxide are added slowly at 50°. The mixture is stirred at 90° for 2 h, and then cooled. The work-up, as above in example E, gives 64% of liquid product, crystallizes slowly.
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sodium tungstate
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Yield
64%

Synthesis routes and methods III

Procedure details

The intermediate, 1-oxy-2,2,6,6-tetramethyl-piperidin-4-one, can be produced by reacting 2,2,6,6-tetramethyl-piperidin-4-one with 3 equivalents of hydrogen peroxide in excess water, with 10% sodium carbonate added, for 5 h at 50°. When the reaction is complete, the solution is slightly acidified with 2 N hydrochloric acid to pH 5, then 3 equivalents of acetaldehyde and one equivalent of sodium chloride are added, and two equivalents of 30% hydrogen peroxide are added slowly at 50°. The mixture is stirred at 90° for 2 h, and then cooled. The work-up, as above in example E, gives 62% of liquid product, crystallizes slowly.
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Yield
62%

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